5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide
CAS No.:
Cat. No.: VC14765505
Molecular Formula: C17H20FN5O4S2
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20FN5O4S2 |
|---|---|
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pentanamide |
| Standard InChI | InChI=1S/C17H20FN5O4S2/c18-13-4-6-14(7-5-13)29(26,27)23-10-8-22(9-11-23)16(25)3-1-2-15(24)20-17-21-19-12-28-17/h4-7,12H,1-3,8-11H2,(H,20,21,24) |
| Standard InChI Key | ZSTATSNJZFOYNM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=O)CCCC(=O)NC2=NN=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Introduction
The compound 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide is a complex organic molecule that incorporates several functional groups, including a piperazine ring, a thiadiazole moiety, and a fluorophenylsulfonyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the diverse pharmacophores present in its structure.
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the piperazine and thiadiazole rings, followed by their coupling to the pentanamide backbone. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.
Biological Activities
The biological activities of 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide can be diverse due to its complex structure. Here are some potential areas of interest:
2.1. Antimicrobial Activity
Compounds with similar structures have shown antimicrobial properties, which could be attributed to the presence of the thiadiazole ring, known for its antimicrobial activity.
2.2. Anti-inflammatory Activity
The fluorophenylsulfonyl group may contribute to anti-inflammatory properties, as sulfonyl groups are often found in drugs with anti-inflammatory effects.
2.3. Anticancer Activity
The presence of a piperazine ring and a thiadiazole moiety could potentially confer anticancer properties, as these rings are found in various anticancer compounds.
3.1. Solubility
The solubility of this compound in various solvents can affect its synthesis and biological testing. Generally, compounds with such diverse functional groups may exhibit moderate solubility in organic solvents like DMSO or ethanol.
3.2. Stability
The stability of the compound under different conditions (e.g., light, temperature) is important for storage and handling. Compounds with similar structures are often stable under normal laboratory conditions but may degrade over time when exposed to light or high temperatures.
Research Findings
While specific research findings on 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-5-oxo-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide may be limited, compounds with similar structures have shown promising biological activities.
4.1. In Vitro Studies
In vitro studies on related compounds have demonstrated potential antimicrobial and anticancer activities. These studies typically involve testing the compound against various cell lines or microbial cultures.
Data Tables
The following tables summarize some general properties and potential biological activities of compounds with similar structures:
Table 2: Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Potential activity against various microbes |
| Anti-inflammatory | Possible anti-inflammatory effects due to sulfonyl group |
| Anticancer | Potential activity against certain cancer cell lines |
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